6-Isopropylpyrazolo[1,5-a]pyrimidine
Overview
Description
6-Isopropylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides . One isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds .Chemical Reactions Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine is a heteroaromatic system that admits structural variations in the periphery during ring construction and via later functionalization steps . The pyrazolo[1,5-a]pyrimidine (PP) ring is a heteroaromatic system that contains both pyrazole and pyrimidine rings .Scientific Research Applications
Anticancer Potential and Enzymatic Inhibitory Activity
6-Isopropylpyrazolo[1,5-a]pyrimidine and its derivatives, belonging to the pyrazolo[1,5-a]pyrimidine (PP) family, have shown significant promise in medicinal chemistry, particularly in anticancer research. Their enzymatic inhibitory activity and potential for efficient drug design with the pyrazolo[1,5-a]pyrimidine core are areas of active investigation (Andres Arias-Gómez et al., 2021).
Versatility in Pharmaceutical Applications
Pyrazolopyrimidines, including 6-Isopropylpyrazolo[1,5-a]pyrimidine, are recognized for their versatility in the medical and pharmaceutical fields. Their broad biological aptitude makes them foundational for various synthetic drugs (K. Elattar & A. El‐Mekabaty, 2021).
Synthesis of New Compounds and Antimicrobial Activity
The synthesis of new compounds from 6-Isopropylpyrazolo[1,5-a]pyrimidine has been explored, with some derivatives demonstrating moderate antimicrobial activity against various microorganisms (A. Hussein, 2010).
Nonsteroidal Antiinflammatory Applications
Research into pyrazolo[1,5-a]pyrimidines has led to the development of nonsteroidal antiinflammatory drugs (NSAIDs). Some derivatives, like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, show high activity and good therapeutic indexes, even surpassing conventional drugs such as phenylbutazone and indomethacin, without ulcerogenic activity (G. Auzzi et al., 1983).
Applications in Medicinal, Pharmaceuticals, Pesticides, Dyes, and Pigments
The pyrazolo[1,5-a]pyrimidines family, including 6-Isopropylpyrazolo[1,5-a]pyrimidine, is crucial in various applications such as medicinal, pharmaceuticals, pesticides, dyes, and pigments. Their synthetic routes and applications have been significantly developed over the last decades (Amal Al‐Azmi, 2019).
Anthelmintic Activity
Some pyrazolo[1,5-a]pyrimidines show moderate anthelmintic in vitro activity against specific parasitic models like Nipposirongylus brasiliensis, expanding their potential therapeutic applications (J. Quiroga et al., 1999).
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If on skin, take off immediately all contaminated clothing and rinse skin with water . If in eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
properties
IUPAC Name |
6-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-5-10-9-3-4-11-12(9)6-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWGYDFQPFDTHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C(=CC=N2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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